molecular formula C12H12N2 B3226646 2-Methyl-5-phenylpyridin-3-amine CAS No. 1256834-25-9

2-Methyl-5-phenylpyridin-3-amine

Cat. No.: B3226646
CAS No.: 1256834-25-9
M. Wt: 184.24
InChI Key: VZAGXOBOKSVVJK-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives represent a cornerstone of modern chemical research, recognized for their prevalence in a vast array of applications. These compounds are heterocyclic organic molecules with a six-membered ring structure composed of five carbon atoms and one nitrogen atom. globalresearchonline.net The inclusion of the nitrogen atom within the aromatic ring, as a replacement for a C-H group in benzene, confers unique physicochemical properties upon the pyridine scaffold. globalresearchonline.nettandfonline.com This structural feature is pivotal to their role as versatile building blocks in medicinal chemistry, materials science, and organic synthesis. nih.govnih.gov

In the realm of medicinal chemistry, pyridine derivatives are of paramount importance, forming the core structure of numerous FDA-approved drugs. nih.govrsc.org Their broad spectrum of biological activities is well-documented, encompassing antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties. tandfonline.comresearchgate.net Beyond their therapeutic applications, pyridine-based compounds are integral to the development of agrochemicals, and they function as highly effective chemosensors capable of detecting a variety of ionic and neutral chemical species. tandfonline.comrsc.org The pyridine ring's amenability to functionalization allows for the systematic modification of its structure, enabling the generation of extensive and diverse chemical libraries for high-throughput screening in drug discovery and the design of novel materials. nih.gov

Rationale for the Investigation of 2-Methyl-5-phenylpyridin-3-amine

The scientific inquiry into this compound is predicated on the ongoing quest for novel molecules with tailored biological activities and material characteristics. The specific arrangement of methyl, phenyl, and amine functional groups on the pyridine nucleus of this compound provides a unique chemical architecture that is ripe for exploration. The strategic placement of these substituents is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets and its potential for self-assembly into advanced materials.

Substituted pyridines are frequently the subject of synthetic efforts aimed at discovering new inhibitors for enzymes that are critical in disease pathways, such as kinases and topoisomerases, which are key targets in oncology research. rsc.org The structural framework of this compound makes it an attractive precursor for the synthesis of more elaborate molecular structures, including potential pharmaceutical agents and innovative materials possessing desirable optical or electrical properties. ontosight.ai For instance, analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) have been utilized as starting materials for the synthesis of new derivatives to assess their biological potential. mdpi.com

Overview of Research Scope and Methodologies

The investigation of this compound and its analogues typically encompasses a multi-faceted research approach that includes chemical synthesis, rigorous purification, and comprehensive structural characterization. A prevalent and effective method for the synthesis of such phenyl-substituted pyridines is the Suzuki cross-coupling reaction. This reaction generally involves the palladium-catalyzed coupling of a halogenated pyridine, such as 5-bromo-2-methylpyridin-3-amine, with an arylboronic acid. mdpi.com

A representative synthetic protocol involves the use of a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0), in a suitable solvent system like 1,4-dioxane. mdpi.com The reaction is typically carried out in the presence of a base, such as potassium phosphate, and requires heating to proceed to completion. mdpi.com Following the reaction, the desired product is isolated from the reaction mixture and purified to a high degree using techniques like column chromatography. mdpi.com

The definitive identification and characterization of the synthesized compounds are of utmost importance to verify their chemical structure and purity. The standard analytical methodologies employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for elucidating the precise atomic connectivity and structural features of the molecule. mdpi.com

Mass Spectrometry (MS): This analytical technique is employed to ascertain the molecular weight and to study the fragmentation patterns of the compound, which aids in its structural confirmation. mdpi.comnih.gov

Melting Point Determination: The melting point of a crystalline solid is a key physical property that serves as a reliable indicator of its purity. mdpi.com

The following tables present representative data that would be generated during the characterization of compounds structurally related to this compound.

Physicochemical and Spectroscopic Data for 2-Methyl-5-phenylpyridine Derivatives

Compound Formula Molecular Weight ( g/mol ) Melting Point (°C)
2-Methyl-5-(4-methylphenyl)pyridin-3-amine C₁₃H₁₄N₂ 198.26 208-209
2-Methyl-5-[4-(methylsulfonyl)phenyl]pyridin-3-amine C₁₃H₁₄N₂O₂S 278.33 240

Data sourced from multiple scientific publications. mdpi.comnih.gov

¹H-NMR and ¹³C-NMR Data for Selected 2-Methyl-5-phenylpyridine Derivatives

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
2-Methyl-5-(4-methylphenyl)pyridin-3-amine 7.99–7.64 (m, 2H, pyridine), 7.41 (m, 2H, Ar), 7.21 (m, 2H, Ar), 2.50 (s, 3H, methyl), 2.41 (s, 3H, methyl) 16.7, 21.3, 120.5, 126.8, 128.8, 132.5, 133.8, 134.9, 144.2, 145.8

Note: NMR data is typically recorded in a deuterated solvent such as CDCl₃ + CD₃OD. Chemical shifts (δ) are reported in parts per million (ppm). 's' denotes a singlet, and 'm' denotes a multiplet. 'Ar' refers to aromatic protons or carbons. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-12(13)7-11(8-14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAGXOBOKSVVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 5 Phenylpyridin 3 Amine and Its Derivatives

Strategies for Constructing the 2-Methyl-5-phenylpyridine Core

The formation of the central 2-methyl-5-phenylpyridine structure is a critical step in the synthesis of the target compound and its derivatives. This is primarily achieved by creating the carbon-carbon bond between the pyridine (B92270) ring and the phenyl group.

Suzuki Cross-Coupling Approaches

The Suzuki cross-coupling reaction is a powerful and widely utilized method for the formation of aryl-aryl bonds, making it a primary strategy for the synthesis of 5-phenylpyridine derivatives. beilstein-journals.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. uvic.ca

A common and effective approach involves the use of halogenated pyridine amine precursors, such as 5-bromo-2-methylpyridin-3-amine (B1289001), which can be coupled with various arylboronic acids. nih.govmdpi.com This method allows for the direct introduction of the phenyl group at the 5-position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. nih.gov

Interestingly, studies have shown that the primary amine group on the pyridine ring can sometimes complicate Suzuki coupling reactions due to its labile protons. nih.gov To circumvent this, the amine functionality can be protected, for example, as an acetamide. The resulting N-[5-bromo-2-methylpyridin-3-yl]acetamide can then be efficiently coupled with arylboronic acids. nih.govmdpi.com The reaction conditions, including the choice of solvent, base, and temperature, are crucial for achieving good yields. A mixture of 1,4-dioxane and water is often used as the solvent system, with temperatures typically ranging from 85 to 95 °C. nih.gov

The scope of this reaction is broad, as it has been demonstrated that arylboronic acids with both electron-donating and electron-withdrawing substituents can be effectively coupled with the brominated pyridine precursor, generally without a significant impact on reaction rates or product yields. mdpi.com

Table 1: Suzuki Cross-Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids

Arylboronic AcidProductCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acid2-Methyl-5-phenylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good
4-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good

The mechanism of the Suzuki cross-coupling reaction is a well-established catalytic cycle involving a palladium catalyst. uvic.camit.edu The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. mit.edunih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 5-bromo-2-methylpyridin-3-amine) to a Pd(0) complex. This step forms a Pd(II) intermediate. mit.edunih.gov

Transmetalation: In this step, the organic group from the organoboron species (the arylboronic acid, which is activated by a base to form a boronate complex) is transferred to the palladium(II) center, displacing the halide. uvic.casemanticscholar.org The base plays a crucial role in activating the boronic acid, which enhances the polarization of the organic ligand and facilitates this transfer. semanticscholar.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the pyridine and phenyl moieties) from the palladium(II) complex. This forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govwikipedia.org

Grignard and Organolithium Reaction Pathways for Aryl-Pyridine Linkage

Organometallic reagents, such as Grignard and organolithium reagents, provide alternative pathways for the formation of the aryl-pyridine bond. These highly reactive species act as potent nucleophiles, attacking the pyridine ring to form a new carbon-carbon bond.

Grignard reagents, such as phenylmagnesium bromide, can be used to introduce a phenyl group onto a pyridine ring. nih.gov The reaction typically involves the nucleophilic addition of the Grignard reagent to an activated pyridine derivative. For instance, the reaction of phenylmagnesium bromide with a suitable pyridine precursor can lead to the formation of the desired 5-phenylpyridine core. The reaction conditions, including the choice of solvent (typically an ether such as THF) and temperature, are critical for the success of the reaction.

Similarly, organolithium reagents, like phenyllithium, are powerful nucleophiles capable of adding to pyridine rings. wikipedia.org The reaction of phenyllithium with a substituted pyridine can result in the formation of a phenylpyridine derivative through an addition-elimination mechanism. wikipedia.org Research has shown that the reaction of phenyllithium with 3-aminopyridine exclusively yields 3-amino-2-phenylpyridine, indicating a high degree of regioselectivity. researchgate.net This suggests a plausible, though not directly reported, pathway for the synthesis of this compound could involve the reaction of a suitably substituted 2-methyl-3-aminopyridine derivative with phenyllithium.

Continuous Flow Chemistry for Alpha-Methylation of Pyridine Systems

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as improved safety, efficiency, and scalability compared to traditional batch processes. nih.govmdpi.com This technology has been successfully applied to the α-methylation of pyridine systems, a key transformation for constructing the 2-methylpyridine core.

A notable method involves passing a solution of a substituted pyridine through a heated column packed with a heterogeneous catalyst, such as Raney® nickel, using a primary alcohol like 1-propanol as both the solvent and the methyl source. nih.govmdpi.com This process allows for the regioselective introduction of a methyl group at the α-position (C2) of the pyridine ring.

A significant advantage of this continuous flow method is its high degree of regioselectivity, favoring methylation at the sterically less hindered α-position of the pyridine ring. nih.gov This is a considerable improvement over many traditional batch methylation methods, which often suffer from a lack of regiocontrol and the formation of multiple methylated isomers. nih.gov

The proposed mechanism for this α-methylation reaction is thought to involve either heterogeneous catalysis on the surface of the Raney® nickel or a Ladenburg rearrangement. nih.govmdpi.com In the heterogeneous catalysis pathway, a reactive methylating species is generated on the catalyst surface and subsequently attacks the pyridine ring. The Ladenburg rearrangement pathway involves the formation of an N-alkyl pyridinium ion, which then rearranges to the 2-methylated product under high temperatures. nih.gov

The optimization of reaction parameters such as flow rate, substrate concentration, and temperature is crucial to achieve high conversion and selectivity while minimizing the formation of byproducts like dimethylated pyridines. nih.gov

Table 2: Continuous Flow α-Methylation of Substituted Pyridines

SubstrateProductCatalystMethyl Source/SolventTemperatureIsolated Yield (%)
3-Phenylpyridine2-Methyl-3-phenylpyridineRaney® Nickel1-PropanolHigh96
4-Phenylpyridine2-Methyl-4-phenylpyridineRaney® Nickel1-PropanolHigh97
Optimization of Reaction Parameters in Flow Reactors

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyridines, offering significant advantages over traditional batch processes. rsc.org Flow reactors provide enhanced control over critical reaction parameters such as temperature, pressure, residence time, and stoichiometry, which can lead to improved yields, higher purity, and better scalability. rsc.orgnih.gov The optimization of these parameters is crucial for maximizing the efficiency of pyridine synthesis.

In the context of pyridine synthesis, flow reactors can be utilized to safely handle hazardous and unstable reagents by generating them in situ for immediate consumption. nih.gov The precise control over temperature in flow systems, often achieved through rapid heat exchange in microreactors, allows for reactions to be conducted at elevated temperatures, which can significantly reduce reaction times. nih.gov For instance, the methylation of pyridines has been successfully performed in a continuous flow system using a packed-bed reactor, where parameters such as flow rate and temperature were optimized to achieve high conversions. nih.gov

A key aspect of optimization in flow chemistry is the ability to perform multi-objective optimization, where multiple reaction outcomes, such as yield and production rate, are simultaneously improved. rsc.org Bayesian optimization, for example, has been employed to efficiently explore the reaction space and identify optimal conditions for the synthesis of pyridinium salts in a continuous flow setup. rsc.org This approach allows for the rapid identification of a Pareto front, representing the set of optimal trade-offs between conflicting objectives. rsc.org

The influence of various parameters on the synthesis of pyridine and its derivatives in different types of flow reactors, such as fast fluidized bed reactors and riser reactors, has been investigated. acs.orgresearchgate.net Studies have shown that reaction temperature is a critical parameter that needs to be carefully controlled to optimize the yield of the desired products while minimizing the formation of byproducts like coke. acs.org For example, in one study, the optimal reaction temperature for pyridine synthesis was found to be around 723 K. acs.org

Table 1: Key Parameters Optimized in Flow Synthesis of Pyridines

ParameterEffect on ReactionOptimization Goal
TemperatureInfluences reaction rate and selectivity. Higher temperatures can increase rate but may also lead to byproduct formation. nih.govacs.orgMaximize yield of the desired pyridine product and minimize unwanted side reactions.
Residence TimeDetermines the duration the reactants spend in the reaction zone.Ensure complete conversion of starting materials without promoting degradation of the product.
Flow RateInversely related to residence time and affects mixing. nih.govAchieve optimal mixing and residence time for maximum conversion.
StoichiometryThe ratio of reactants. nih.govEnsure efficient use of reagents and minimize excess starting materials in the product stream.
PressureCan influence reaction rates, especially for gas-phase reactions.Maintain the reaction mixture in the desired phase and enhance reaction kinetics.

Annulation Reactions and Multi-component Condensations for Pyridine Ring Formation

Annulation reactions and multi-component condensations are highly efficient and atom-economical strategies for the construction of the pyridine ring. acsgcipr.orgbaranlab.org These methods often involve the one-pot combination of three or more simple starting materials to generate complex pyridine structures, thereby reducing the number of synthetic steps and purification procedures. acsgcipr.orgwikipedia.org

One of the most well-known multi-component reactions for pyridine synthesis is the Hantzsch dihydropyridine synthesis . wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org While the classical Hantzsch synthesis can have drawbacks such as long reaction times and harsh conditions, modern modifications using microwave irradiation or flow chemistry have been shown to improve yields and reaction times. acsgcipr.orgwikipedia.org

The Bohlmann-Rahtz pyridine synthesis is another valuable method that directly yields the aromatic pyridine ring without the need for a separate oxidation step. acsgcipr.orgorganic-chemistry.org This reaction involves the condensation of an enamine with a β-dicarbonyl compound.

Multi-component reactions (MCRs) are particularly advantageous as they allow for the rapid generation of libraries of substituted pyridines. acsgcipr.orgtaylorfrancis.comresearchgate.net These reactions are often driven by the formation of carbon-carbon bonds through Michael or aldol-type reactions, followed by cyclization and aromatization. acsgcipr.org The synthesis of various polysubstituted pyridines has been achieved through MCRs utilizing readily available starting materials like aldehydes, ketones, and nitriles. researchgate.netnih.gov For instance, a facile three-component reaction of a 1,3-diarylpropenone, 3-cyanoacetylindole, and ammonium acetate can produce novel pyridine derivatives. researchgate.net

Table 2: Examples of Annulation and Multi-component Reactions for Pyridine Synthesis

Reaction NameReactantsKey Features
Hantzsch Pyridine SynthesisAldehyde, 2x β-keto ester, Ammonia/Ammonium acetate wikipedia.orgForms a 1,4-dihydropyridine intermediate that requires oxidation. wikipedia.org Atom-economical. wikipedia.org
Guareschi−Thorpe reactionCyanoacetamide, β-keto ester acsgcipr.orgDirectly yields a functionalized pyridine.
Kröhnke Pyridine SynthesisPyridinium salt, α,β-unsaturated carbonyl, Ammonium acetate wikipedia.orgUtilizes a pre-formed pyridinium salt as a key intermediate. wikipedia.org
Bohlmann−Rahtz Pyridine SynthesisEnamine, β-dicarbonyl compound organic-chemistry.orgDirectly produces the aromatic pyridine ring. acsgcipr.org
[3+3]-type CondensationO-acetyl ketoximes, α,β-unsaturated aldehydes organic-chemistry.orgA redox-neutral approach catalyzed by copper(I) and a secondary amine. organic-chemistry.org

Functional Group Introduction and Transformation Strategies

Amination Reactions in Pyridine Synthesis

The introduction of an amino group onto the pyridine ring is a critical transformation in the synthesis of many biologically active compounds. Several methods exist for the amination of pyridines, with the choice of method often depending on the desired regioselectivity and the nature of the substituents already present on the ring.

The Chichibabin reaction is a classic method for the direct amination of pyridines. wikipedia.org This reaction involves the treatment of pyridine with sodium amide (NaNH₂) in an aprotic solvent like xylene, which results in the nucleophilic substitution of a hydride ion, typically at the 2-position, to yield 2-aminopyridine. wikipedia.orgwikipedia.org The reaction proceeds via an addition-elimination mechanism, and its progress can be monitored by the evolution of hydrogen gas. wikipedia.org While effective for unsubstituted or simply substituted pyridines, the harsh conditions and the reactivity of sodium amide can limit its applicability to more complex molecules. nih.gov

More recent developments in amination chemistry have focused on milder and more general methods. For example, the conversion of heterocyclic phosphonium salts, derived from pyridines, with sodium azide provides a straightforward route to aminopyridines. nih.gov This method offers excellent regioselectivity, typically aminating at the 4-position, and is compatible with a wide range of functional groups. nih.gov

Electrophilic amination is another strategy for introducing an amino group. nih.gov Reagents such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) can be used to N-aminate pyridine derivatives, forming N-aminopyridinium salts which can then be further manipulated. nih.gov Additionally, transition metal-catalyzed amination reactions of halopyridines are widely used, though they require a pre-functionalized substrate. organic-chemistry.orgyoutube.com

Table 3: Comparison of Pyridine Amination Methods

MethodReagent(s)Position of AminationKey AdvantagesLimitations
Chichibabin ReactionSodium amide (NaNH₂) wikipedia.orgPrimarily C2 wikipedia.orgwikipedia.orgDirect C-H amination of the pyridine ring. wikipedia.orgHarsh reaction conditions, limited functional group tolerance. nih.gov
From Phosphonium SaltsTriphenylphosphine, Sodium azide nih.govPrimarily C4 nih.govMild conditions, high regioselectivity, broad scope. nih.govRequires pre-formation of the phosphonium salt.
Electrophilic AminationO-(2,4-dinitrophenyl)hydroxylamine (DPH) nih.govN1 (forms N-aminopyridinium salt) nih.govAccess to N-aminopyridinium intermediates. nih.govIndirect method for ring amination.
Metal-Catalyzed Cross-CouplingHalopyridine, Amine, Metal catalyst (e.g., Pd, Ni) organic-chemistry.orgnih.govPosition of the halogenBroad scope of amines, well-established methods.Requires a pre-halogenated pyridine. nih.gov

Derivatization of the Amino Functionality

The amino group of this compound serves as a versatile handle for further structural modifications, allowing for the synthesis of a wide array of derivatives with diverse properties. mdpi.com Common derivatization strategies include the formation of amides and imines (Schiff bases).

The reaction of the primary amino group of this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) leads to the formation of a stable amide bond. youtube.comorganic-chemistry.org This transformation is one of the most common and reliable reactions in organic synthesis.

Amide coupling reactions are typically facilitated by a coupling agent that activates the carboxylic acid. nih.gov A wide variety of coupling agents are available, including carbodiimides (e.g., DCC, EDC), uronium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., BOP, PyBOP). organic-chemistry.org The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. For instance, the use of 1-propylphosphonic anhydride in the presence of a weak base like triethylamine is an effective method for amide bond formation. nih.gov

An alternative approach involves the use of organophosphorus (PIII/PV) redox catalysis for a three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide to generate 2-amidopyridines. nih.gov This method allows for both the formation and functionalization of the amide bond in a single, chemoselective tandem process. nih.gov

The primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netekb.eg This reaction is typically reversible and is often carried out under conditions that favor the removal of water, such as azeotropic distillation. researchgate.net

The mechanism of imine formation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. researchgate.net Subsequent dehydration of the hemiaminal yields the imine. researchgate.net The reaction is often catalyzed by either an acid or a base.

The formation of imines is a versatile method for introducing a wide range of substituents onto the aminopyridine core, as a vast number of aldehydes and ketones are commercially available. The resulting C=N double bond of the imine can also serve as a site for further chemical transformations, such as reduction to a secondary amine or participation in cycloaddition reactions. The stability of the formed imine can be influenced by the electronic and steric properties of the substituents on both the pyridine and the carbonyl compound. ekb.eg For example, aromatic aldehydes generally form more stable Schiff bases than aliphatic aldehydes due to conjugation. ekb.eg

Nucleophilic Substitutions at the Amino Group

The primary amino group at the C3 position of the this compound scaffold serves as a key site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These transformations, primarily N-alkylation and N-acylation, are fundamental in the synthesis of diverse derivatives with modified electronic and steric properties. The nucleophilicity of the amino group, influenced by the electronic effects of the pyridine ring and the phenyl substituent, dictates its reactivity towards various electrophiles.

N-Alkylation

N-alkylation of this compound introduces alkyl or arylalkyl substituents to the amino group, leading to the formation of secondary or tertiary amines. This transformation is typically achieved through the reaction of the parent amine with an alkyl halide, such as an alkyl iodide or bromide, in the presence of a base. The base is crucial for deprotonating the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the displacement of the halide leaving group in an SN2 reaction. pearson.comwikipedia.org The choice of base and solvent can significantly influence the reaction rate and yield. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often employed to dissolve the reactants and promote the reaction. rsc.org

Over-alkylation to form a quaternary ammonium salt can be a competing reaction, especially with more reactive alkylating agents or when a tertiary amine is the target. msu.edumasterorganicchemistry.com Careful control of stoichiometry and reaction conditions is therefore essential to achieve selective mono- or di-alkylation. The existence of compounds such as N-Benzyl-2-methylpyridin-3-amine confirms that such alkylations are synthetically accessible. The general scheme for N-alkylation is presented below:

Scheme 1: General reaction scheme for the N-alkylation of this compound.

EntryAlkylating Agent (R-X)BaseSolventProduct
1Methyl IodideK₂CO₃DMFN,N-dimethyl-2-methyl-5-phenylpyridin-3-amine
2Benzyl BromideNaHTHFN-benzyl-2-methyl-5-phenylpyridin-3-amine
3Ethyl BromideEt₃NAcetonitrileN-ethyl-2-methyl-5-phenylpyridin-3-amine

N-Acylation

N-acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, to form an amide linkage. pearson.comlibretexts.org This reaction is a robust and efficient method for introducing carbonyl functionalities. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent. chemguide.co.ukchemguide.co.uk A base, often a tertiary amine like pyridine or triethylamine, is commonly used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com

The reactivity of the acylating agent plays a significant role, with acyl chlorides being more reactive than anhydrides. The product of such a reaction with an isomer of the target compound, N-Acetyl-2-amino-5-phenylpyridine, is commercially available, indicating the feasibility of this transformation within this class of compounds. The general reaction for N-acylation is depicted below:

Scheme 2: General reaction scheme for the N-acylation of this compound.

EntryAcylating AgentBaseSolventProduct
1Acetyl ChloridePyridineDichloromethaneN-(2-methyl-5-phenylpyridin-3-yl)acetamide
2Benzoyl ChlorideTriethylamineTHFN-(2-methyl-5-phenylpyridin-3-yl)benzamide
3Acetic AnhydridePyridineDichloromethaneN-(2-methyl-5-phenylpyridin-3-yl)acetamide

These nucleophilic substitution reactions at the amino group are pivotal for the structural diversification of this compound, providing access to a broad range of derivatives for further chemical exploration and application development.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 5 Phenylpyridin 3 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The pyridine ring in 2-Methyl-5-phenylpyridin-3-amine is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. However, the presence of the activating amino and methyl groups modifies this reactivity profile.

Nucleophilic Substitution: The pyridine ring, particularly at positions ortho and para to the nitrogen atom (positions 2, 4, and 6), is prone to nucleophilic aromatic substitution (SNAᵣ). This reactivity is enhanced when a good leaving group is present. While the subject compound itself does not have an inherent leaving group, related structures like chloropyridines readily undergo substitution. For instance, 2-chloropyridines can react with amines, where the amine acts as a nucleophile, to form substituted aminopyridines. youtube.com This type of reaction proceeds through a tetrahedral intermediate, and its rate can often be increased by heating. youtube.com For derivatives of this compound that contain a leaving group, such as a halogen, similar nucleophilic substitutions are anticipated. The amino group present on the ring can also be reactive in nucleophilic substitution reactions. cymitquimica.com

Electrophilic Substitution: Electrophilic attack on the pyridine ring is generally disfavored due to its electron-deficient nature. When it does occur, it typically requires harsh conditions and proceeds at the 3- and 5-positions, which are less deactivated. In this compound, the strong electron-donating amino group at the 3-position and the methyl group at the 2-position will direct incoming electrophiles. The phenyl ring, in contrast, is more susceptible to electrophilic aromatic substitution. The pyridine ring acts as a deactivating group and a meta-director. Therefore, electrophilic attack (e.g., nitration, halogenation) on the phenyl substituent would be expected to occur at the meta-positions of the phenyl ring.

A common synthetic route to derivatives of this compound involves the Suzuki cross-coupling reaction. mdpi.com This palladium-catalyzed reaction couples a bromo-substituted precursor, 5-bromo-2-methylpyridin-3-amine (B1289001), with various arylboronic acids to introduce a phenyl or substituted phenyl group at the 5-position. mdpi.com This demonstrates a powerful method for functionalizing the pyridine core.

Oxidative and Reductive Transformations of the Compound

The functional groups on this compound offer several sites for oxidative and reductive transformations.

Oxidation: The primary amino group can be oxidized under various conditions. Depending on the oxidant and reaction conditions, this could lead to the formation of nitroso, nitro, or azo compounds. The methyl group is also susceptible to oxidation, potentially yielding a carboxylic acid or an alcohol. The pyridine nitrogen can be oxidized to form an N-oxide, which can, in turn, alter the reactivity of the ring, making it more susceptible to both nucleophilic and electrophilic attack.

Reduction: The phenyl and pyridine rings can undergo catalytic hydrogenation, although forcing conditions may be required, especially for the aromatic phenyl ring. The choice of catalyst and reaction parameters would be crucial in achieving selective reduction of one ring over the other. For related compounds containing a nitro group, such as 2-Methyl-5-nitropyridin-3-amine, the nitro group can be readily reduced to an amino group, providing a synthetic route to the title compound or its analogs. cymitquimica.com

Intramolecular Cyclization and Rearrangement Pathways

The arrangement of the amino and methyl groups at the 2 and 3 positions of the pyridine ring provides a template for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Such reactions are valuable in synthetic chemistry for building complex molecular architectures.

For example, aminopyridines can be used as precursors in the synthesis of pyridopyrimidines and other fused systems. researchgate.net The reaction of a related aminopyridine derivative with various reagents like triethyl orthoformate, acetic anhydride, or phenyl isothiocyanate leads to the formation of fused pyrimidine (B1678525) rings. researchgate.net While specific studies on the cyclization of this compound were not found, its structure suggests potential for similar transformations. For instance, reaction with a suitable one-carbon electrophile could initiate cyclization involving the amino group and the adjacent methyl group, potentially after functionalization of the methyl group.

Investigation of Reaction Intermediates and Transition States

Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), are crucial for understanding the intricate pathways of chemical reactions. Such studies provide insights into the stability of reaction intermediates and the energy barriers of transition states.

For the Suzuki cross-coupling reaction used to synthesize derivatives of this compound, the mechanism involves a catalytic cycle with palladium. mdpi.com This cycle includes steps such as oxidative addition, transmetalation, and reductive elimination. DFT studies on similar systems have been used to elucidate the energies of these intermediates and transition states. mdpi.com

In the context of cyclization reactions, computational studies have been used to investigate the mechanism of similar processes. For example, the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate was studied using DFT, revealing the roles of the substrate and solvent in catalyzing the reaction and stabilizing intermediates through hydrogen bonding. nih.gov The reaction was found to proceed through nucleophilic addition, proton transfer steps, and intramolecular cyclization. nih.gov A similar approach could be applied to study the potential cyclization pathways of this compound, identifying the most favorable routes and the structures of key intermediates and transition states.

Research on the reactions of 3-R-5-nitropyridines with nucleophiles highlights the competition between nucleophilic substitution and dearomatization pathways, where the outcome is dependent on the nature of the nucleophile. researchgate.netresearchgate.net Computational modeling could predict the preferred pathway for this compound derivatives by calculating the energy barriers for each competing reaction.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 2-Methyl-5-phenylpyridin-3-amine.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, distinct signals are expected for the methyl group, the amine group, and the aromatic protons on both the pyridine (B92270) and phenyl rings. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of adjacent protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound would show distinct signals for the methyl carbon, and the various sp²-hybridized carbons of the pyridine and phenyl rings. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (on C2) ~2.4 ~20-25
Amine (on C3) ~3.5-4.5 (broad singlet) -
Pyridine C4-H ~7.0-7.2 ~120-125
Pyridine C6-H ~8.0-8.2 ~145-150
Phenyl C2'/C6'-H ~7.5-7.7 ~127-129
Phenyl C3'/C5'-H ~7.4-7.5 ~128-130
Phenyl C4'-H ~7.3-7.4 ~127-129
Pyridine C2 - ~155-160
Pyridine C3 - ~135-140
Pyridine C5 - ~130-135

Note: These are estimated values based on typical shifts for substituted pyridines and phenyl groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. uvic.ca For this compound, COSY would show correlations between adjacent protons on the phenyl ring and potentially a weak correlation between the pyridine protons at the C4 and C6 positions if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org It is invaluable for assigning the carbon signals for all protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal spatial proximity between the methyl protons and the C6 proton of the pyridine ring, or between the pyridine C4 proton and the ortho-protons of the phenyl ring, depending on the rotational conformation around the C5-C1' bond.

NMR spectroscopy is exceptionally powerful for the analysis of isomeric mixtures, as isomers often produce distinct sets of NMR signals. nih.gov If a synthesis of this compound were to produce constitutional isomers, such as 2-Methyl-6-phenylpyridin-3-amine or 4-Methyl-5-phenylpyridin-3-amine, NMR could readily distinguish them.

Each isomer would present a unique set of chemical shifts and spin-spin coupling patterns for the pyridine ring protons. For example, the coupling constant between two adjacent protons on a pyridine ring (ortho-coupling) is typically larger than that between protons separated by three bonds (meta-coupling). These differences in the ¹H NMR spectrum, combined with the distinct carbon environments observed in the ¹³C NMR spectrum and definitive correlations from 2D NMR, allow for the unambiguous identification and quantification of each isomer in a mixture without the need for physical separation. nih.govnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uobasrah.edu.iq These two methods are often complementary.

The FT-IR and Raman spectra of this compound exhibit absorption bands corresponding to the specific vibrational modes of its constituent functional groups. vscht.cz

N-H Vibrations: The amine group (-NH₂) is characterized by symmetric and asymmetric stretching vibrations, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region in the IR spectrum. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. researchgate.netresearchgate.net

C-H Vibrations: Aromatic C-H stretching from both the pyridine and phenyl rings occurs above 3000 cm⁻¹. pressbooks.pub Aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹. researchgate.net

C=C and C=N Vibrations: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the pyridine and phenyl rings typically appear in the 1400-1650 cm⁻¹ region. pressbooks.pub

C-N Vibrations: The C-N stretching vibration of the arylamine is usually found in the 1250-1380 cm⁻¹ range. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Amine (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500 Medium
Scissoring (Bend) 1590 - 1650 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H (CH₃) Stretch 2850 - 2980 Medium
Aromatic C=C and C=N Ring Stretch 1400 - 1650 Medium-Strong

To achieve a more precise and complete assignment of the vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical calculations. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to compute the optimized molecular geometry and the corresponding vibrational frequencies.

Calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net The computed vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the theoretical model. To correct for this, the calculated frequencies are commonly scaled by an empirical scaling factor, which leads to a much better agreement with the experimental data. nih.gov This correlation allows for the confident assignment of not only the characteristic functional group vibrations but also the more complex skeletal and deformation modes in the fingerprint region (below 1400 cm⁻¹), providing a comprehensive understanding of the molecule's vibrational properties. researchgate.net

Based on the comprehensive search conducted, there is no specific experimental data available for the spectroscopic and structural characterization of the exact compound This compound within the provided search results. While information exists for related isomers such as 2-Methyl-5-phenylpyridine and 2-Amino-5-methylpyridine, this data does not pertain to the target molecule and therefore cannot be used to generate the requested scientifically accurate article.

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X-ray Crystallography for Solid-State Structural Determination

Supramolecular Interactions in the Crystalline Lattice

While a specific crystal structure for this compound is not available in the cited literature, the supramolecular architecture of its crystalline form can be predicted based on the well-documented interactions of its constituent functional groups—aminopyridine and a phenyl ring. The arrangement of molecules in the solid state is governed by a network of non-covalent interactions, which are crucial for the stability of the crystal packing.

Hydrogen Bonding: The primary intermolecular forces expected to direct the crystal packing are hydrogen bonds. The 2-aminopyridine moiety is a versatile hydrogen-bonding unit, capable of acting as both a hydrogen-bond donor (the amino N-H) and an acceptor (the pyridine nitrogen). rsc.orgacs.org This allows for the formation of robust self-complementary hydrogen-bonding patterns. Common motifs observed in aminopyridine derivatives include centrosymmetric dimers, forming R²₂(8) graph-set notations, and catemer motifs that generate polymeric chains. rsc.org The amino group (N-H) can form strong N—H⋯N hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule. rsc.orgnih.gov If co-crystallized with compounds containing oxygen, such as carboxylic acids or water molecules from solvents, strong N—H⋯O interactions would also be prevalent. nih.govnih.govnih.gov

π–π Stacking Interactions: The presence of two aromatic systems, the phenyl and pyridine rings, facilitates significant π–π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings, contributing substantially to the crystal's cohesion. These can manifest as face-to-face or offset stacking arrangements. rsc.org In related phenylpyridine structures, centroid-to-centroid distances between interacting rings typically range from 3.5 to 3.8 Å, indicating effective stacking. nih.govresearchgate.net The interplay between hydrogen bonding and π–π stacking interactions ultimately defines the three-dimensional supramolecular assembly. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several chromophores—the phenyl ring, the pyridine ring, and the amino group—which give rise to characteristic electronic transitions.

The primary transitions observed are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other molecules with double bonds. In this compound, the conjugated phenyl and pyridine rings are expected to produce strong absorption bands corresponding to these transitions, typically in the 250-390 nm range. researchgate.net

n → π* Transitions: This type of transition moves a non-bonding electron (from the lone pairs on the nitrogen atoms of the amino group and the pyridine ring) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths.

The specific wavelengths (λmax) and intensities of these absorption bands can be influenced by the solvent polarity and the electronic nature of the substituents on the aromatic rings. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and support its proposed structure.

For this compound, the molecular formula is C₁₂H₁₂N₂. The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), and the molecular weight of the compound (184.24 g/mol ). nih.gov

The expected percentages are:

Carbon (C): (12 × 12.011 / 184.24) × 100% = 78.24%

Hydrogen (H): (12 × 1.008 / 184.24) × 100% = 6.57%

Nitrogen (N): (2 × 14.007 / 184.24) × 100% = 15.21%

For a synthesized sample to be considered pure, the experimentally determined percentages must match these theoretical values, typically within a margin of ±0.4%.

ElementSymbolTheoretical Percentage (%)Required Experimental Range (%)
CarbonC78.2477.84 - 78.64
HydrogenH6.576.17 - 6.97
NitrogenN15.2114.81 - 15.61

Chromatographic Techniques for Purity and Separation (e.g., HPLC, Column Chromatography)

Chromatographic methods are indispensable for the purification of synthesized this compound and for the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. orgchemboulder.com

Column Chromatography: This is a standard preparative technique used to purify compounds on a larger scale. For an aromatic amine like this compound, silica gel (SiO₂) or alumina (Al₂O₃) are common stationary phases. orgchemboulder.com However, the basic nature of the amine can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor separation and "streaking" or "tailing" of the compound's band. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is often added to the mobile phase (eluent). reddit.combiotage.com A typical mobile phase would consist of a gradient system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate or a mixture of dichloromethane and methanol. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final product and can also be adapted for preparative-scale purification. A common mode for analyzing aromatic amines is reversed-phase HPLC. sielc.com In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. As with column chromatography, controlling the pH of the mobile phase is important for achieving good peak shape and reproducible retention times. Adding a basic modifier like TEA to the mobile phase can help ensure the amine is in its neutral, free-base form, leading to better interaction with the stationary phase and improved separation. biotage.comresearchgate.net

TechniqueTypical Stationary PhaseTypical Mobile Phase SystemKey Considerations
Column ChromatographySilica Gel (SiO₂) or Alumina (Al₂O₃)Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsAddition of a basic modifier (e.g., ~1% Triethylamine) to the eluent is often necessary to prevent peak tailing. reddit.combiotage.com
Reversed-Phase HPLCC18-modified SilicaAcetonitrile/Water or Methanol/Water gradientsMobile phase is often buffered or modified with an amine to control pH and ensure the analyte is in its free-base form for optimal separation. biotage.comsielc.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Methyl-5-phenylpyridin-3-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.net This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The optimization process for this compound would likely reveal a non-planar structure due to the rotation around the C-C bond connecting the pyridine (B92270) and phenyl rings. The final optimized geometry is confirmed when all calculated vibrational frequencies are positive, indicating a true energy minimum. nih.gov From this optimized structure, various electronic properties such as total energy, charge distribution, and orbital energies are calculated, providing a fundamental understanding of the molecule's electronic nature. researchgate.netnih.gov

Table 1: Representative Theoretical Geometric Parameters for a Pyridine Derivative (Note: This table is illustrative of typical data obtained from DFT calculations for a related molecule, 2-amino-3-methyl-5-nitropyridine, as specific data for this compound is not available in the cited literature.)

ParameterBondBond Length (Å)
Bond LengthC2-N11.34
C6-N11.35
C2-C31.42
C3-C41.39
C4-C51.38
C5-C61.39
C3-N(H2)1.37

Data adapted from studies on similar pyridine structures. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This value is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed across the phenyl-pyridine system. The energy gap would be calculated from the energies of these orbitals determined by DFT.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap (Note: This table shows representative values for a substituted pyridine to illustrate the concept, as specific data for the target compound is unavailable.)

ParameterEnergy (eV)
EHOMO-6.2
ELUMO-1.8
Energy Gap (ΔE)4.4

Values are conceptual and based on typical results for similar aromatic amines.

The HOMO-LUMO energy gap is fundamental to predicting how this compound will behave in chemical reactions. A smaller gap would indicate that the molecule can readily participate in charge-transfer interactions, making it a better electron donor and more susceptible to electrophilic attack. wikipedia.org The distribution of the HOMO and LUMO across the molecule highlights the specific atoms or regions most likely to be involved in such reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. hmdb.ca

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group and the pyridine ring, due to the lone pairs of electrons. These areas represent the most probable sites for protonation and interaction with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential (blue), indicating their electrophilic character.

Reactivity Indices (e.g., Chemical Hardness, Electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com Key indices include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = μ² / (2η).

These parameters help to quantify the concepts of reactivity and stability, allowing for comparisons between different molecules. mdpi.com A lower chemical hardness and higher electrophilicity index for this compound would signify greater reactivity.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency analysis is a crucial tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, theoretical calculations, often employing density functional theory (DFT), can predict the vibrational modes and their corresponding frequencies. These calculated frequencies are then correlated with experimental data to provide a comprehensive understanding of the molecular structure and bonding.

While specific experimental and exhaustive computational studies for this compound are not widely available, the vibrational characteristics can be understood by examining its constituent functional groups and related molecules, such as 2-aminopyridine, 2-amino picoline, and other substituted phenylpyridines. nih.govresearchgate.net

The vibrational spectrum of this compound is expected to be a superposition of the modes from the pyridine ring, the phenyl group, the amine group, and the methyl group. Key vibrational modes and their expected frequency ranges are outlined in the table below.

Functional Group/Vibrational Mode Expected Wavenumber (cm⁻¹) Description
Amine (NH₂) Group 3500-3300Asymmetric and symmetric N-H stretching vibrations. These are typically sharp bands.
1650-1580NH₂ scissoring (bending) vibration.
Aromatic C-H (Phenyl & Pyridine) 3100-3000C-H stretching vibrations of the aromatic rings.
Methyl (CH₃) Group 2975-2950Asymmetric C-H stretching.
2885-2865Symmetric C-H stretching.
1470-1430Asymmetric C-H bending.
1380-1370Symmetric C-H bending (umbrella mode).
Pyridine Ring 1620-1580C=C and C=N stretching vibrations.
1500-1400Ring stretching and deformation modes.
Phenyl Ring 1600-1450C=C stretching vibrations within the ring.
C-N Stretching 1360-1250Stretching vibration of the bond between the amine group and the pyridine ring.

This table presents expected vibrational frequencies based on typical values for the respective functional groups and data from related molecules.

The correlation between theoretical and experimental spectra is critical. Computational methods, such as DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), are often used to calculate the harmonic vibrational frequencies. mdpi.com These calculated frequencies are typically scaled by a factor to account for anharmonicity and to improve agreement with experimental data. The study of related aminopyridine compounds has shown that such computational approaches can provide reliable assignments for the fundamental vibrational modes. nih.govresearchgate.net The interactions between the substituents (methyl, phenyl, and amino groups) on the pyridine ring can lead to shifts in the vibrational frequencies compared to the individual parent molecules, providing valuable information about the electronic and steric effects within the molecule.

Conformational Analysis and Isomerism Studies

The conformational landscape of this compound is primarily determined by the rotational freedom around the C-C bond connecting the phenyl and pyridine rings, and the C-N bond of the amino group.

Conformational Isomers (Rotamers):

The most significant conformational flexibility arises from the rotation of the phenyl group relative to the pyridine ring. The dihedral angle between the two rings is a key parameter. Due to steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the pyridine ring, a completely planar conformation is generally not the most stable. Computational studies on similar biaryl systems suggest that the minimum energy conformation is likely to be one where the rings are twisted with respect to each other. The barrier to rotation around this C-C bond determines the interconversion rate between different rotamers.

Structural Isomerism:

Beyond the conformational isomers, structural isomers of this compound exist, where the positions of the substituents on the pyridine ring are different. For instance, moving the methyl group to the 4- or 6-position would result in structural isomers with potentially different chemical and physical properties. The study of different isomers of related molecules, such as 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine, has shown that the position of the methyl group can significantly modulate the structural architecture and photophysical behavior.

In the context of theoretical studies, the relative energies of different conformers and structural isomers can be calculated to predict their relative populations at a given temperature. Such calculations are vital for understanding the molecule's behavior in different environments and for interpreting experimental data where multiple conformers or isomers may be present. For example, computational studies on phenylazopyridines have detailed the mechanisms of cis-trans photoisomerization, highlighting the importance of understanding the potential energy surfaces of different isomeric forms.

Coordination Chemistry and Ligand Applications of 2 Methyl 5 Phenylpyridin 3 Amine Derivatives

Design and Synthesis of Metal Complexes Incorporating Pyridine-Amine Ligands

The synthesis of metal complexes using pyridine-amine ligands, such as derivatives of 2-methyl-5-phenylpyridin-3-amine, is a well-established area of coordination chemistry. nsf.govnih.gov These ligands are prized for their modular nature, which allows for systematic adjustments to their electronic and steric profiles. nih.gov The design of these complexes often targets specific applications, particularly in the realm of homogeneous catalysis with base metals like iron and copper, which offers a cost-effective alternative to precious metal catalysts. nsf.gov

The general synthetic route involves the reaction of the pyridine-amine ligand with a suitable metal salt, typically a metal halide, in an appropriate solvent. For instance, iron(II) complexes have been synthesized by reacting an amino-pyridine ligand with anhydrous iron(II) chloride in toluene (B28343) at elevated temperatures. nsf.gov Similarly, Schiff base complexes of Cu(II) and Zn(II) are prepared by reacting the ligand with aqueous metal salt solutions in ethanol, often under reflux, to precipitate the final complex. nih.gov

The synthesis process can be summarized as follows:

Ligand Preparation : The pyridine-amine ligand is first synthesized. Schiff base derivatives, for example, are formed by the condensation of an amine (like 5-nitropyridine-2-amine) with an aldehyde. nih.gov

Metalation : The ligand is then reacted with a metal precursor. A common method involves the direct reaction of the ligand with a metal halide (e.g., FeCl₂, CuCl₂, ZnCl₂) in a solvent like toluene or ethanol. nsf.govnih.gov

Isolation : The resulting metal complex, which may precipitate from the reaction mixture, is then filtered, washed with a suitable solvent, and dried. nih.gov

The stoichiometry of the reaction, such as the ligand-to-metal molar ratio, is a critical parameter that influences the structure of the final product. nih.gov For example, using a 2:1 ligand-to-metal ratio can lead to the formation of complexes with two ligand molecules coordinated to a single metal center. nih.gov The resulting complexes can be monomeric, dimeric, or even trimeric, depending on the specific ligand structure and reaction conditions. nsf.gov

Coordination Modes and Ligand Binding Studies

Pyridine-amine ligands are capable of adopting various coordination modes, making them highly versatile in complex formation. The specific mode of binding is influenced by factors such as the metal ion's size and the steric profile of the ligand. nih.gov For a ligand like this compound, several coordination behaviors are possible.

Potential Coordination Modes:

Monodentate Coordination : The ligand can bind to a metal center through either the pyridine (B92270) nitrogen or the amino nitrogen.

Bidentate Chelation : The most common mode for many aminopyridine ligands is bidentate coordination, where both the pyridine nitrogen and the exocyclic amino nitrogen bind to the same metal center, forming a stable five-membered chelate ring. researchgate.net

Bridging Coordination : The ligand can also bridge two metal centers, with the pyridine and amino groups coordinating to different metals. researchgate.net

The study of ligand binding is crucial to understanding the structure and reactivity of the resulting complexes. Spectroscopic techniques are invaluable for this purpose. Fourier-Transform Infrared (FT-IR) spectroscopy is commonly used to confirm the coordination of the ligand to the metal ion. The binding is often evidenced by a shift in the vibrational frequencies of key functional groups. For instance, the stretching frequency of an imine group (-CH=N-) in a Schiff base ligand shifts to a lower or higher wavenumber upon complexation, indicating its involvement in coordination. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, although the paramagnetic nature of some metal centers, like high-spin iron(II), can lead to broad signals, the spectra remain consistent with the proposed structures. nsf.gov

The flexibility of these ligands allows them to stabilize various coordination geometries, including trigonal bipyramidal, tetrahedral, and trigonal pyramidal structures, depending on the metal and the other coordinating groups. nih.gov

Structural Analysis of Metal-Organic Complexes

For example, the structural analysis of two related amino-pyridine iron(II) chloride complexes revealed that they exist as chloride-bridged dimers in the solid state. nsf.gov In these dimeric structures, each iron center is coordinated to one bidentate amino-pyridine ligand and shares two bridging chloride ions with the other iron atom, resulting in a distorted trigonal bipyramidal geometry around each metal. nsf.gov The formation of such dimeric structures is a common feature for this class of ligands. nsf.gov

The structural data obtained from X-ray diffraction is critical for understanding the relationship between the ligand's architecture and the complex's properties, including its catalytic activity. Subtle variations in the ligand, such as changing a substituent, can lead to measurable differences in structural parameters like the N(pyridine)-Metal-N(amine) bite angle, which in turn can influence catalytic performance. nsf.gov

Below is a table summarizing representative crystallographic data for related amino-pyridine iron(II) complexes, illustrating the type of information obtained from structural analysis.

ParameterComplex 1 ([{2-[(2,6-Me₂-C₆H₃)NHCH(t-Bu)]C₅H₄N}FeCl₂]₂)Complex 2 ([{2-[(2,6-Me₂-C₆H₃)NHCH(Et)]C₅H₄N}FeCl₂]₂)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
Fe-N(pyridine) (Å)2.219(2)2.203(2)
Fe-N(amine) (Å)2.253(2)2.258(2)
Fe-Cl(bridging) (Å)2.5350(8) / 2.4503(8)2.5085(7) / 2.4498(7)
N(pyr)-Fe-N(amine) Bite Angle (°)75.63(8)76.47(7)

Data adapted from a study on related amino-pyridine iron(II) complexes. nsf.gov

Catalytic Applications of Derived Metal Complexes (excluding specific biological catalysis)

Metal complexes derived from pyridine-amine ligands are highly effective catalysts for a variety of organic transformations. The ability to rationally modify the ligand structure allows for the fine-tuning of catalyst performance to achieve high activity and selectivity. nih.gov

Atom Transfer Radical Polymerization (ATRP): Iron complexes supported by amino-pyridine ligands have demonstrated utility as catalysts for ATRP, a controlled radical polymerization technique. nsf.gov For example, dimeric iron(II) complexes have been shown to catalyze the polymerization of styrene (B11656) at elevated temperatures. nsf.gov Studies have revealed that subtle changes to the ligand's steric and electronic properties can significantly impact the catalytic activity. A complex with a bulkier, more electron-donating t-butyl group on the amino carbon displayed a higher observed rate of polymerization compared to a similar complex with a smaller ethyl group. nsf.gov This highlights the importance of ligand optimization in developing more efficient ATRP catalysts. nsf.gov

C-C Bond Forming Reactions: Pyridine(diimine) iron complexes, which are structurally related to aminopyridine systems, are active precatalysts for C-C bond-forming reactions like [2+2] cycloaddition and hydrovinylation of dienes and olefins. nih.gov Activation of these iron complexes generates highly active catalysts capable of promoting these transformations. The selectivity between different reaction pathways (e.g., cycloaddition vs. hydrovinylation) can be controlled by the geometry of the metallacycle intermediates, which is dictated by the ligand framework. nih.gov

The catalytic cycle for these transformations often involves the activation of a precatalyst to generate the active species, which then participates in steps like oxidative cyclization and reductive elimination to form the final products. nih.gov The success in these areas demonstrates the rich C-C bond-forming chemistry accessible with well-designed first-row transition metal catalysts. nih.gov

Future Research Directions and Advanced Methodological Considerations

Exploration of Novel Synthetic Routes and Reaction Cascades

The synthesis of polysubstituted pyridines is a dynamic area of organic chemistry. While classical methods for producing aminopyridines exist, future research is geared towards the development of more sophisticated and efficient synthetic pathways. A key area of exploration is the use of cascade reactions, which allow for the construction of complex molecules in a single, streamlined process from simple starting materials.

One promising approach involves the use of cascade reactions that form multiple bonds in a single operation. For instance, a one-pot synthesis of polysubstituted pyridines can be achieved through a sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org Such a strategy, starting from readily available aldehydes, phosphorus ylides, and propargyl azide, could be adapted for the synthesis of 2-Methyl-5-phenylpyridin-3-amine, offering high efficiency and atom economy. organic-chemistry.org

Another avenue of research lies in the development of novel cycloaddition strategies. A cascade [1 + 5] cycloaddition of isonitriles with N-formylmethyl-substituted enamides, followed by oxidative aromatization, presents a modern method for creating substituted pyridines. The exploration of similar strategies could lead to new, direct routes to the target compound.

Furthermore, transition metal-catalyzed reactions continue to offer new possibilities. Copper-mediated cleavage of isoxazoles and cascade 8π electrocyclization/benzannulation reactions are emerging as powerful tools for constructing highly substituted phenylpyridines. organic-chemistry.orgacs.org Adapting these methods could provide innovative and efficient pathways to this compound and its derivatives. The development of catalyst systems that are both highly active and selective is crucial for the success of these novel routes.

Synthetic Strategy Key Features Potential Advantages for this compound Synthesis
Multi-Component Reactions Three or more reactants combine in a single step.High efficiency, reduced waste, access to diverse structures.
Cascade Reactions A series of intramolecular reactions are triggered by a single event.Increased complexity from simple precursors, high atom economy.
Novel Cycloadditions Exploration of new cycloaddition patterns and reactants.Access to novel substitution patterns, potentially milder reaction conditions.
Advanced Catalysis Use of novel transition metal catalysts or organocatalysts.Higher yields, improved selectivity, and greener reaction profiles.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic routes discussed above, a detailed understanding of reaction kinetics, mechanisms, and the influence of various parameters is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are invaluable in this regard.

Future research should focus on implementing Process Analytical Technology (PAT) for the synthesis of this compound. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. This information is critical for:

Kinetic Profiling: Determining reaction rates and orders.

Mechanistic Elucidation: Identifying and characterizing transient intermediates.

Process Optimization: Rapidly identifying optimal reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize impurities.

For example, the 1H and 13C NMR spectra of this compound and its derivatives have been well-characterized, providing a basis for real-time monitoring. mdpi.com By applying in-situ NMR, researchers could track the formation of the product and any byproducts, leading to a more controlled and efficient synthesis. Similarly, vibrational spectroscopy techniques like ReactIR could monitor the disappearance of starting material functional groups and the appearance of product-related vibrations in real-time.

Spectroscopic Technique Information Provided Application in Synthesis of this compound
In-situ FT-IR (ReactIR) Vibrational modes of functional groups.Monitoring the conversion of starting materials and the formation of the pyridine (B92270) ring.
Raman Spectroscopy Vibrational and rotational information.Complementary to FT-IR, particularly for symmetric bonds and reactions in aqueous media.
In-situ NMR Spectroscopy Detailed structural information and quantification.Unambiguous identification of intermediates and products, and their concentrations over time.
Mass Spectrometry Molecular weight of reaction components.Online monitoring of reaction progress and impurity profiling.

Further Development of Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, further development of computational models can significantly accelerate the discovery of new derivatives with desired properties and optimize synthetic processes.

Future research in this area should focus on:

Quantum Mechanical Investigations: Employing Density Functional Theory (DFT) and other high-level computational methods to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. Such studies can provide insights into reaction mechanisms and guide the design of more efficient catalysts.

Predictive Modeling for Properties: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models can correlate the structural features of a series of compounds with their biological activities or physical properties, enabling the virtual screening of large libraries of potential derivatives.

Reaction Prediction: Creating computational models that can predict the outcome of chemical reactions, including yields and potential side products. This would allow for the in-silico optimization of reaction conditions before any experimental work is undertaken, saving time and resources.

Previous studies have already utilized quantum mechanical calculations to investigate the properties of derivatives of this compound, demonstrating the utility of this approach. mdpi.com Expanding these studies to include more sophisticated models and a wider range of properties will be a key future direction.

Green Chemistry Principles in Synthesis and Processing

The principles of green chemistry are increasingly important in both academic and industrial settings. Future research on this compound should prioritize the development of more sustainable synthetic and processing methods.

Key areas for improvement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product. Cascade reactions are often highly atom-economical.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. Some modern pyridine syntheses have already demonstrated the use of greener solvents like DMSO or even solvent-free conditions. organic-chemistry.orgnih.gov

Catalysis: Employing reusable catalysts, such as heterogeneous catalysts or nanocatalysts, to reduce waste and improve process efficiency. The use of earth-abundant metal catalysts instead of precious metals is also a key goal.

Energy Efficiency: Developing synthetic methods that can be performed at ambient temperature and pressure, or utilizing alternative energy sources like microwave irradiation or mechanochemistry to reduce energy consumption.

The use of flow chemistry is another important consideration for greening the synthesis of this compound. mdpi.com Continuous flow reactors can offer improved heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety. They also allow for easier scale-up and can be integrated with real-time monitoring and purification processes.

Green Chemistry Principle Application to this compound Potential Impact
Prevention Designing syntheses to minimize waste generation.Reduced environmental footprint and lower disposal costs.
Atom Economy Utilizing cascade and multi-component reactions.Maximized efficiency of starting material use.
Less Hazardous Chemical Syntheses Avoiding toxic reagents and solvents.Improved safety for researchers and reduced environmental pollution.
Design for Energy Efficiency Employing catalysis and flow chemistry to lower energy input.Reduced operational costs and greenhouse gas emissions.
Use of Renewable Feedstocks Exploring bio-based starting materials.Increased sustainability and reduced reliance on fossil fuels.

By focusing on these future research directions and advanced methodologies, the scientific community can continue to build upon the foundation of knowledge for this compound, paving the way for new discoveries and applications in a more efficient and sustainable manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-5-phenylpyridin-3-amine, and how do reaction parameters affect yield?

  • Methodology : The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using Pd catalysts (e.g., trans-dichloro(triphenylphosphine)palladium) with aryl boronic acids and halogenated pyridine precursors . Optimization involves adjusting solvent systems (e.g., toluene/water mixtures), temperature (reflux conditions), and stoichiometry of reagents. Yields are influenced by catalyst loading (e.g., 0.5–2 mol%) and reaction time (e.g., 7–24 hours) .
ParameterTypical RangeImpact on Yield
Catalyst loading0.5–2 mol% PdHigher loading increases rate but may cause side reactions
SolventToluene/water biphasicEnhances solubility of arylboronic acids
Temperature80–110°C (reflux)Accelerates coupling but risks decomposition

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methyl at C2, phenyl at C5). Aromatic protons appear in δ 6.5–8.5 ppm, while NH2_2 protons resonate near δ 5.0–6.0 ppm (exchange broadened) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C12_{12}H11_{11}N2_2) with exact mass ~191.0946 Da .
  • IR Spectroscopy : NH2_2 stretching (~3350 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) confirm amine functionality .

Q. How is purity assessed for this compound in pharmacological studies?

  • Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is required for reliable bioactivity data. Impurities (e.g., unreacted precursors) are quantified via area normalization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in nucleophilic substitutions involving this compound?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

  • Methyl at C2 increases electron density at C5-phenyl group, enhancing electrophilicity at C3-amine .

  • Solvent effects (PCM models) refine activation energy predictions for SNAr reactions .

    Computational ParameterApplication Example
    HOMO/LUMO analysisPredicts sites for electrophilic attack
    Transition state modelingIdentifies rate-limiting steps in substitution reactions

Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) of this compound?

  • Methodology :

  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite profiling : LC-MS/MS identifies decomposition products (e.g., oxidized amines) that may contribute to off-target effects .
  • Structural analogs : Test derivatives (e.g., 5-trifluoromethyl variants) to isolate pharmacophore contributions .

Q. How to design a kinetic study to identify the rate-limiting step in the synthesis of this compound?

  • Methodology :

  • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., boronate ester in Suzuki coupling) .
  • Variable time sampling : Quench reactions at intervals (e.g., 0.5, 1, 2 hours) and quantify intermediates via GC-MS.
  • Rate law determination : Fit kinetic data to models (e.g., pseudo-first-order) to identify rate dependence on catalyst or reagent concentration .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for this compound in polar solvents?

  • Methodology :

  • Crystallinity vs. amorphous form : XRPD distinguishes polymorphs; amorphous forms exhibit higher solubility .
  • pH-dependent solubility : Adjust buffer pH (e.g., 1–10) and measure via shake-flask method. Protonation of the amine group (pKa ~4.5) enhances solubility in acidic media .

Q. How to address discrepancies in catalytic efficiency between Pd and Cu systems for synthesizing this compound?

  • Methodology :

  • Mechanistic studies : Use 31^{31}P NMR to monitor ligand-catalyst interactions in Pd systems .
  • Leaching tests : ICP-MS quantifies metal contamination in product; Cu systems may require chelating agents to suppress leaching .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.